molecular formula C25H30FN3O3 B3019120 N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide CAS No. 1705236-73-2

N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide

Cat. No.: B3019120
CAS No.: 1705236-73-2
M. Wt: 439.531
InChI Key: QIKLWQGFPIWHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide (CAS: 1705236-73-2) is a structurally complex compound featuring a bipiperidine scaffold substituted with a 2-fluorophenoxy group and an acetamide-functionalized phenyl ring. Its molecular formula is C25H30FN3O3, with a molar mass of 439.5224 g/mol . This compound is of interest in medicinal chemistry due to its hybrid structure, combining elements of piperidine-based pharmacophores and fluorinated aromatic systems.

Properties

IUPAC Name

N-[4-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3/c1-18(30)27-20-8-6-19(7-9-20)25(31)29-14-10-21(11-15-29)28-16-12-22(13-17-28)32-24-5-3-2-4-23(24)26/h2-9,21-22H,10-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKLWQGFPIWHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of the 2-fluorophenoxy intermediate. This can be achieved by reacting 2-fluorophenol with an appropriate halogenated compound under basic conditions.

    Bipiperidine Formation: The next step involves the synthesis of the bipiperidine structure. This can be done by cyclizing a suitable diamine precursor in the presence of a dehydrating agent.

    Coupling Reaction: The fluorophenoxy intermediate is then coupled with the bipiperidine structure using a coupling reagent such as PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like silver carbonate.

    Acetylation: The final step involves the acetylation of the coupled product to form N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide. This can be achieved by reacting the intermediate with acetic anhydride in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving neurotransmitter systems.

    Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group allows the compound to interact with neurotransmitter receptors, potentially modulating their activity. The bipiperidine structure provides a scaffold that can enhance binding affinity and selectivity. The acetyl group may play a role in the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Phenylacetamide Derivatives with Sulfonamide Substituents

describes N-phenylacetamide derivatives with sulfonamide substituents, such as N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) . Key differences include:

  • Structural divergence: Compound 37 replaces the bipiperidine-fluorophenoxy system with a piperazine-sulfonyl group.
  • Pharmacological activity: Compound 37 exhibits anti-hypernociceptive activity in inflammatory pain models, whereas the target compound’s biological profile remains uncharacterized in the provided evidence .
Parameter Target Compound Compound 37
Molecular Formula C25H30FN3O3 C12H16N4O3S
Molar Mass (g/mol) 439.52 320.35
Key Substituents Bipiperidine, 2-fluorophenoxy Piperazine-sulfonyl
Reported Activity Not available Anti-hypernociceptive

Piperazine/Piperidine-Linked Pyridinyl Acetamides

highlights pyridinyl acetamides with piperazine-based substituents, such as N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) . Comparisons include:

  • Structural features: Compound 8b incorporates a pyridinyl-acetamide core and a chloro-trifluoromethylbenzoyl-piperazine group, contrasting with the bipiperidine-fluorophenoxy system.
  • Physicochemical properties : The target compound’s higher molar mass (439.52 vs. 530 g/mol for 8b) reflects its extended bipiperidine architecture. Melting points for 8b (241–242°C) suggest greater crystallinity compared to the target compound (data unavailable) .
Parameter Target Compound Compound 8b
Core Structure Bipiperidine-phenylacetamide Pyridinyl-piperazine-acetamide
Key Functional Groups 2-Fluorophenoxy Cl-CF3-benzoyl
Melting Point (°C) Not reported 241–242
EI-MS (m/z) Not reported 530 [M]+

Bipiperidine-Containing Analogues

and describe bipiperidine-containing compounds:

  • 1-(4-(1,4'-Bipiperidine-10-carbonyl)phenyl)-3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)urea (28): Shares the bipiperidine motif but includes a urea-linked triazine group instead of acetamide and fluorophenoxy .
  • Ancriviroc (CAS: 370893-06-4) : A bipiperidine-based CCR5 antagonist with a bromophenyl and methylpyridinyl group, emphasizing the role of aromatic substituents in receptor targeting .
Parameter Target Compound Ancriviroc
Molecular Formula C25H30FN3O3 C28H37BrN4O3
Key Substituents 2-Fluorophenoxy, acetamide Bromophenyl, methylpyridinyl
Therapeutic Area Undefined Antiviral (CCR5 antagonist)

Heterocyclic Analogues with Thiadiazole/Oxazole Moieties

lists 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}propan-1-one (BJ10311) , which shares a 2-fluorophenyl group but replaces bipiperidine with a thiadiazole-piperidine system. The oxazole-thiadiazole core may enhance metabolic stability compared to the acetamide-bipiperidine scaffold .

Key Research Findings and Implications

  • Structural versatility: The target compound’s bipiperidine-fluorophenoxy-acetamide architecture distinguishes it from sulfonamide, pyridinyl, and urea-linked analogues.
  • Synthetic challenges : The bipiperidine scaffold (as in ’s Compound 28) requires multi-step synthesis, suggesting similar complexity for the target compound .

Biological Activity

N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide is a compound of interest due to its potential therapeutic applications and biological activities. This article aims to synthesize the current knowledge regarding its biological activity, including enzyme inhibition, receptor binding affinity, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a bipiperidine core with a 2-fluorophenoxy substituent, which is significant for its biological interactions. The structural formula can be represented as follows:

N 4 4 2 fluorophenoxy 1 4 bipiperidine 1 carbonyl phenyl acetamide\text{N 4 4 2 fluorophenoxy 1 4 bipiperidine 1 carbonyl phenyl acetamide}

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain proteolytic enzymes, potentially influencing pathways involved in various diseases.

Enzyme Inhibition Studies

Recent research has highlighted the enzyme inhibitory properties of compounds structurally similar to this compound. For example, studies on related compounds have demonstrated their ability to inhibit ADAMTS family enzymes, which are implicated in cardiovascular diseases.

Table 1: Inhibition Data for Related Compounds

CompoundADAMTS7 Ki (nM)ADAMTS5 Ki (nM)
Compound 150 ± 203.0 ± 1.1
Compound 2380 ± 103.0 ± 0.6
Compound 340 ± 106.0 ± 1.0
Compound 4220 ± 809.0 ± 1.0

These findings suggest that modifications in the structure can lead to varying degrees of inhibition against different targets.

Receptor Binding Affinity

The binding affinity of this compound to specific receptors has not been extensively studied; however, compounds with similar structural features have shown promising results in binding assays against various targets, including A2A adenosine receptors.

Table 2: Binding Affinity Data for Similar Compounds

CompoundReceptor TypeKi (nM)
Compound AA2A Adenosine2.2
Compound BHDAC180.2

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of compounds related to this compound. For instance:

  • Case Study on Cardiovascular Disease : A study demonstrated that inhibitors of ADAMTS7 could reduce plaque formation in atherosclerosis models, suggesting potential cardiovascular benefits.
  • Neuroinflammation Models : Compounds targeting similar pathways have been evaluated in models of neuroinflammation, showing reduced inflammatory markers and improved outcomes in animal studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.